1-(3-Hydroxy-2,5-dimethylimidazol-4-yl)ethanone
Description
Properties
IUPAC Name |
1-(3-hydroxy-2,5-dimethylimidazol-4-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-4-7(5(2)10)9(11)6(3)8-4/h11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGDTJLACJDPTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=N1)C)O)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxy-2,5-dimethylimidazol-4-yl)ethanone typically involves the reaction of appropriate imidazole derivatives with suitable reagents under controlled conditions. One common method involves the alkylation of 3-hydroxy-2,5-dimethylimidazole with ethanone derivatives in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Hydroxy-2,5-dimethylimidazol-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The imidazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
1-(3-Hydroxy-2,5-dimethylimidazol-4-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxy-2,5-dimethylimidazol-4-yl)ethanone involves its interaction with specific molecular targets. The hydroxy and ethanone groups can form hydrogen bonds and interact with active sites of enzymes or receptors, modulating their activity. The imidazole ring can also participate in π-π interactions and coordinate with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key differences between the target compound and analogues:
Key Comparisons
Imidazole vs. Pyrazole Derivatives
- Ring Structure: Imidazole (non-adjacent N atoms) vs. pyrazole (adjacent N atoms). Imidazole derivatives exhibit weaker basicity but stronger hydrogen-bonding capacity due to the lone pair on the unprotonated nitrogen .
- Substituent Effects: The hydroxy group in the target compound increases solubility in polar solvents compared to 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone, which lacks this group .
Imidazole vs. Oxadiazole Derivatives
- Electronic Properties : Oxadiazoles (e.g., the compound in ) contain oxygen, enhancing electron-withdrawing effects and thermal stability. This makes oxadiazoles more resistant to metabolic degradation than imidazoles.
- Bioactivity : The dichlorophenyl and trimethoxyphenyl substituents in the oxadiazole derivative () contribute to broad-spectrum bioactivity, including anticancer and anti-inflammatory effects. In contrast, the hydroxy-imidazole core may target metalloenzymes due to nitrogen coordination.
Hybrid Heterocycles
- The oxadiazole-triazole hybrid () combines multiple heterocyclic systems, enabling dual functionality (e.g., hydrogen bonding via triazole and electron-deficient interactions via oxadiazole). This contrasts with the simpler imidazole-ethanone structure, which may offer fewer interaction sites but greater synthetic accessibility.
Physicochemical Properties
- Solubility: The hydroxy group in the target compound improves aqueous solubility compared to non-hydroxylated analogues like the pyrazole derivative in .
- Thermal Stability : Oxadiazole-triazole hybrids () display higher thermal stability (>200°C) than imidazole derivatives, making them suitable for high-temperature applications.
Biological Activity
1-(3-Hydroxy-2,5-dimethylimidazol-4-yl)ethanone is an imidazole derivative that has garnered attention for its potential biological activities. Imidazole compounds are known for their diverse roles in medicinal chemistry, including antiviral, antitumor, and antifungal properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The characterization is performed using various spectroscopic methods such as NMR and mass spectrometry to confirm the structure and purity of the compound.
Antitumor Activity
Research indicates that imidazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies utilizing the MTT assay have shown that this compound can inhibit cell proliferation in HeLa (cervical cancer) and K562 (chronic myelogenous leukemia) cell lines. The compound's mechanism may involve the induction of apoptosis or cell cycle arrest, although specific pathways need further elucidation.
Antioxidant Activity
Antioxidant properties have been attributed to imidazole compounds due to their ability to scavenge free radicals. Preliminary studies suggest that this compound may exhibit comparable antioxidant activity to established standards like ascorbic acid. This activity is crucial for mitigating oxidative stress-related diseases.
Study 1: Cytotoxicity Assessment
A study assessing the cytotoxic effects of this compound involved treating HeLa and K562 cells with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting significant potency against these cancer cells .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 25 | Apoptosis Induction |
| K562 | 30 | Cell Cycle Arrest |
Study 2: Antiviral Efficacy
Another investigation focused on the antiviral potential of related imidazole derivatives against influenza virus. While direct studies on this compound are sparse, similar compounds showed inhibition of viral replication by disrupting viral protein synthesis pathways .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(3-Hydroxy-2,5-dimethylimidazol-4-yl)ethanone, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves condensation reactions of substituted imidazoles with acetylating agents. For example, analogous compounds like 2-hydroxy-4,5-dimethylacetophenone derivatives are synthesized via refluxing equimolar mixtures of precursors in methanol with acid catalysts, monitored by TLC . Optimization may involve adjusting solvent polarity (e.g., methanol vs. ethanol), temperature (65–80°C), and catalyst type (e.g., HCl vs. H₂SO₄). Yield improvements can be achieved through recrystallization in methanol .
Q. How can the purity and structural identity of this compound be validated post-synthesis?
- Methodological Answer :
- Chromatography : Use HPLC or GC-MS with a polar stationary phase (e.g., C18 column) and mobile phases like acetonitrile/water to assess purity.
- Spectroscopy :
- ¹H/¹³C NMR : Key signals include the imidazole ring protons (δ 6.5–7.5 ppm), methyl groups (δ 2.1–2.6 ppm), and carbonyl carbons (δ 190–210 ppm) .
- FT-IR : Confirm the presence of hydroxyl (3200–3600 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) stretches .
- Elemental Analysis : Match experimental C/H/N/O percentages with theoretical values (±0.3% tolerance) .
Advanced Research Questions
Q. What computational methods are suitable for predicting the electronic and vibrational properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Use B3LYP/6-31G(d,p) basis sets to calculate molecular orbitals, electrostatic potential surfaces, and vibrational frequencies. Compare computed IR spectra with experimental data to assign modes (e.g., C=O stretch at ~1700 cm⁻¹) .
- Hardness/Softness Analysis : Apply Parr-Pearson principles to estimate absolute hardness (η) and electronegativity (χ) using ionization potential (I) and electron affinity (A) values derived from DFT .
Q. How can crystallographic data resolve ambiguities in molecular geometry, particularly for the imidazole ring substituents?
- Methodological Answer :
- Single-Crystal X-Ray Diffraction : Use SHELXL for refinement, focusing on bond lengths (e.g., C-O: ~1.23 Å, C-N: ~1.32 Å) and dihedral angles to confirm substituent positions .
- Twinned Data Handling : For challenging crystals, employ SHELXE to deconvolute overlapping reflections in high-symmetry space groups (e.g., P2₁/c) .
Q. What strategies address contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) to control for assay variability .
- Target Interaction Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities (Kd) with putative targets (e.g., kinase enzymes) .
- Metabolite Screening : Identify bioactive metabolites via LC-MS/MS to distinguish parent compound effects from derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
